molecular formula C12H12N6O B2699488 (7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine CAS No. 1710674-66-0

(7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine

Cat. No.: B2699488
CAS No.: 1710674-66-0
M. Wt: 256.269
InChI Key: NEDNETWUPMHKJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine (CAS 1710674-66-0) is a high-value chemical reagent for research purposes. This compound features a [1,2,4]triazolo[4,3-a]pyridine scaffold, a chemotype that has been identified as a novel and underexploited heme-binding moiety in medicinal chemistry . Compounds based on this core structure have emerged from structure-based virtual screening as promising inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy . IDO1 is overexpressed in the tumor microenvironment and plays a crucial role in suppressing the immune response, and inhibitors are investigated for their ability to boost immunity and work in synergy with other immunotherapeutic agents . The integration of the 3-cyclopropyl-1,2,4-oxadiazole group further enhances the molecular complexity and potential for targeted biological activity. Researchers can utilize this compound as a key intermediate or building block in the development of novel therapeutic candidates, particularly in the fields of immunology and oncology. The compound has a molecular formula of C12H12N6O and a molecular weight of 256.26 g/mol . Safety Information: This product is labeled with the signal word "Warning" according to GHS standards. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O/c13-6-10-16-15-9-5-8(3-4-18(9)10)12-14-11(17-19-12)7-1-2-7/h3-5,7H,1-2,6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDNETWUPMHKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CC4=NN=C(N4C=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazolopyridine scaffold facilitates nucleophilic substitution at electron-deficient positions. For example:

  • Iodide displacement : In a patent example, 7-iodo-triazolo[4,3-a]pyridine derivatives underwent Suzuki-Miyaura coupling with aryl boronic acids using a Pd catalyst (e.g., Pd(PPh₃)₄) and Na₂CO₃ in DMF at 80°C, yielding aryl-substituted products .

  • Amine reactivity : The primary methanamine group participates in alkylation or acylation. Treatment with acetyl chloride in dichloromethane (DCM) at 0–25°C produces acetylated derivatives .

Table 1 : Key substitution reactions

Substrate PositionReagent/ConditionsProductYield (%)Reference
C7 (Iodide)Aryl boronic acid, Pd(PPh₃)₄, DMF, 80°CAryl-triazolo[4,3-a]pyridine70–85
Methanamine (-NH₂)Acetyl chloride, DCM, 0–25°CN-Acetyl methanamine derivative80–90

Cycloaddition Reactions

The oxadiazole and triazole rings enable participation in [3+2] cycloadditions:

  • Oxadiazole ring : Reacts with nitrile oxides or diazo compounds under microwave-assisted conditions (120°C, 30 min) to form fused heterocycles.

  • Triazole ring : Undergoes Huisgen cycloaddition with alkynes in the presence of Cu(I) catalysts, generating triazole-linked conjugates.

Table 2 : Cycloaddition examples

Reaction TypeConditionsProductYield (%)Reference
[3+2] with nitrile oxideMicrowave, 120°C, DMFFused oxadiazole-triazole system65
Cu-catalyzed azide-alkyneCuSO₄, sodium ascorbate, RTTriazole-linked conjugate75

Oxidation and Reduction

  • Oxidation : The oxadiazole ring is resistant to oxidation, but the cyclopropyl group can undergo ring-opening under strong oxidative conditions (e.g., KMnO₄/H₂SO₄) to form carboxylic acid derivatives.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the triazole ring to a dihydrotriazole, altering electronic properties.

Acid/Base-Mediated Reactions

  • Protonation : The triazole nitrogen atoms are basic (pKa ~2–4), enabling salt formation with HCl or trifluoroacetic acid.

  • Deprotonation : Treatment with NaH in THF deprotonates the amine, facilitating further alkylation .

Cross-Coupling Reactions

The compound participates in Pd-mediated cross-couplings:

  • Buchwald-Hartwig amination : Reacts with aryl halides using Xantphos/Pd₂(dba)₃ to install aryl amine groups .

  • Sonogashira coupling : Alkynylation at C7 with terminal alkynes under Pd/Cu catalysis.

Table 3 : Cross-coupling parameters

Reaction TypeCatalyst SystemSubstrateYield (%)Reference
Buchwald-HartwigPd₂(dba)₃/Xantphos, Cs₂CO₃Aryl bromide78
SonogashiraPdCl₂(PPh₃)₂/CuI, NEt₃Phenylacetylene82

Stability and Degradation

  • Thermal stability : Decomposes above 250°C, as shown by thermogravimetric analysis (TGA).

  • Hydrolytic stability : Resistant to hydrolysis at neutral pH but degrades under acidic (pH <3) or alkaline (pH >10) conditions.

Mechanistic Insights

  • Electrophilic aromatic substitution : The triazolopyridine core directs electrophiles to the C5 position due to electron-withdrawing effects of the oxadiazole.

  • Amine reactivity : The methanamine group’s nucleophilicity is modulated by conjugation with adjacent rings, requiring activation (e.g., via Schlenk techniques) for efficient functionalization .

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • The oxadiazole derivatives have been reported to exhibit significant antimicrobial properties. Studies indicate that compounds with similar structures can inhibit bacterial growth and show effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties
    • Research has demonstrated that triazole-containing compounds can induce apoptosis in cancer cells. The unique combination of the oxadiazole and triazole rings in this compound may enhance its anticancer activity by targeting specific cellular pathways involved in tumor growth .
  • CNS Activity
    • Preliminary studies suggest that derivatives of this compound may possess neuroprotective effects. The structure allows for potential interactions with neurotransmitter systems, making it a candidate for further exploration in treating neurological disorders .

Case Study 1: Antimicrobial Screening

A series of compounds derived from (7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine were screened for antimicrobial activity. Results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria. This highlights the potential of this compound class in addressing antibiotic resistance .

Case Study 2: Anticancer Activity Evaluation

In vitro studies were conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent. Further investigations into its mechanism of action are ongoing .

Mechanism of Action

The mechanism of action of (7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been studied as a selective inhibitor of human carbonic anhydrase isoforms, which are involved in various physiological processes . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Core Structure Variations

Triazolo-fused heterocycles exhibit diverse bioactivities depending on their core architecture. Below is a comparison of the target compound with analogs:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Synthetic Yield Applications/Notes
Target Compound [1,2,4]triazolo[4,3-a]pyridine 7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl), 3-methanamine C₁₂H₁₂N₆O 280.27 N/A Hypothesized CNS activity
D2-2e () [1,2,4]triazolo[1,5-a]pyrimidine 2-((4-ethylbenzyl)amino), 5-(((pyridin-3-ylmethyl)amino)methyl) C₁₉H₂₀N₆O 348.41 36% Intermediate for kinase inhibitors
2-[[3-(4-Methoxyphenyl)... () [1,2,4]triazolo[4,3-b]pyridazine 4-Methoxyphenyl, 6-oxyethanamine C₁₄H₁₅N₅O₂ 285.30 N/A Safety data available; industrial use

Key Observations :

  • The triazolo-pyridine core (target compound) differs from triazolo-pyrimidine (D2-2e) and triazolo-pyridazine () in ring size and nitrogen positioning, affecting electronic properties and binding selectivity.
  • The cyclopropyl-oxadiazole group in the target compound may confer greater metabolic stability compared to the ethylbenzyl and pyridinyl groups in D2-2e .

Structural Analysis Techniques

Crystallographic refinement tools like SHELX () are critical for resolving triazolo-heterocycle structures. For example, SHELXL refines small-molecule crystallography data, enabling precise determination of substituent conformations and hydrogen bonding .

Biological Activity

The compound (7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H17N6O2C_{20}H_{17}N_6O_2, with a molecular weight of 392.39 g/mol. The chemical structure includes a triazolo-pyridine core and an oxadiazol moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC20H17N6O2
Molecular Weight392.39 g/mol
LogP2.3458
Polar Surface Area78.954 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been studied for its inhibitory effects on specific nuclear receptors involved in inflammatory processes.

RORγt Inhibition

Recent studies have highlighted the compound's potential as a retinoic acid receptor-related orphan nuclear receptor γt (RORγt) inhibitor. RORγt is crucial in the pathogenesis of autoimmune diseases such as psoriasis. The compound demonstrated a potent inhibitory effect on IL-17A production in human whole blood assays with an IC50 value of approximately 130 nM . This suggests that the compound could be a promising candidate for developing treatments targeting Th17-mediated diseases.

Pharmacological Effects

In vitro and in vivo evaluations have provided insights into the pharmacological profile of this compound:

  • Anti-inflammatory Activity : The compound has shown significant anti-inflammatory properties by suppressing cytokine production in various models.
  • Cytotoxicity : Evaluations against human cell lines indicate moderate cytotoxic effects, necessitating further studies to determine therapeutic windows.
  • Pharmacokinetics : Preliminary pharmacokinetic assessments suggest favorable absorption and distribution profiles.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and derivatives:

  • A study focusing on triazolo-pyridine derivatives indicated that modifications in the molecular structure could enhance RORγt inhibitory activity significantly. For instance, derivatives with specific substitutions exhibited improved potency and metabolic stability compared to unmodified compounds .
  • Another investigation into the structure-activity relationship (SAR) revealed that the presence of cyclopropyl groups within oxadiazole frameworks could enhance binding affinity to target receptors while maintaining acceptable toxicity profiles.

Q & A

Q. What are the established synthetic routes for (7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine, and what critical parameters influence yield and purity?

Methodological Answer:

  • Key Steps :
    • Cyclopropyl-oxadiazole formation : Use cyclopropanecarbonitrile and hydroxylamine hydrochloride under reflux in ethanol to generate the oxadiazole core .
    • Triazolopyridine assembly : Condense the oxadiazole intermediate with aminopyridine derivatives using sodium hydride in toluene, optimizing stoichiometry (1:1.2 molar ratio) to avoid dimerization .
    • Methanamine functionalization : Introduce the methanamine group via reductive amination or nucleophilic substitution, monitored by TLC (silica gel, ethyl acetate/hexane 3:7) .
  • Critical Parameters :
    • Temperature control (±2°C) during cyclopropane ring formation to prevent ring-opening byproducts .
    • Dry solvent conditions (toluene, molecular sieves) to enhance triazole cyclization efficiency .

Q. How can spectroscopic techniques (NMR, MS, IR) be optimized to characterize structural features of this compound, particularly the cyclopropyl-oxadiazole and triazolopyridine moieties?

Methodological Answer :

  • 1H/13C NMR :
    • Cyclopropyl protons : Identify characteristic ABX splitting patterns (δ 1.2–1.5 ppm for CH2; δ 2.0–2.3 ppm for CH) .
    • Oxadiazole C=N : Confirm via 13C signals at δ 160–165 ppm .
  • Mass Spectrometry (HRMS) : Use ESI+ mode to detect [M+H]+ with isotopic peaks matching C13H12N6O (calculated m/z 285.1098) .
  • IR Spectroscopy : Stretch frequencies for C=N (1650–1680 cm⁻¹) and NH2 (3350–3450 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory biological activity data observed in different enzyme inhibition assays involving this compound?

Methodological Answer :

  • Step 1 : Validate enzyme models (e.g., compare 14-α-demethylase lanosterol [3LD6] vs. CYP51 isoforms) to assess target specificity .
  • Step 2 : Standardize assay conditions:
    • pH (7.4 vs. 6.8 buffers),
    • Co-factor concentrations (NADPH: 100–200 μM),
    • Pre-incubation time (10–30 min) to account for time-dependent inhibition .
  • Step 3 : Use isothermal titration calorimetry (ITC) to measure binding constants (KD) and reconcile IC50 discrepancies .

Q. What in silico methods (e.g., molecular docking, QSAR) are most appropriate for predicting the target compound’s interaction with fungal cytochrome P450 enzymes?

Methodological Answer :

  • Molecular Docking :
    • Software : AutoDock Vina or Glide (Schrödinger Suite) with 3LD6 PDB structure .
    • Key Interactions :
  • Hydrogen bonding between methanamine NH2 and heme propionate groups.
  • Hydrophobic contacts with cyclopropyl and triazolopyridine moieties .
  • QSAR Modeling :
    • Train models using descriptors like LogP, polar surface area, and H-bond donors to predict antifungal SAR .

Q. How can the reaction kinetics of cyclopropane ring formation be monitored during synthesis to prevent byproduct generation?

Methodological Answer :

  • Real-Time Monitoring :
    • Use in-situ FTIR to track cyclopropane C-H stretching (3100–3150 cm⁻¹) and nitrile consumption (2250 cm⁻¹) .
  • Quenching Studies :
    • Aliquot reactions at 10-minute intervals and analyze by GC-MS to quantify intermediates (e.g., cyclopropane-oxadiazole adducts) .
  • Optimization : Adjust reaction time (≤4 hours) and catalyst loading (0.5–1.0 mol% Pd(OAc)2) to minimize ring-opening side products .

Q. What experimental approaches can validate the stability of the methanamine group under physiological conditions (pH 7.4, 37°C)?

Methodological Answer :

  • Accelerated Stability Testing :
    • Incubate the compound in phosphate buffer (pH 7.4) at 37°C for 72 hours.
    • Monitor degradation via HPLC (C18 column, 0.1% TFA/acetonitrile gradient) .
  • Mechanistic Insight : Use LC-MS/MS to identify degradation products (e.g., oxidized amine or hydrolyzed oxadiazole) .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data (DMSO vs. aqueous buffer) reported for this compound?

Methodological Answer :

  • Solubility Profiling :
    • Measure equilibrium solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid (0.1 N HCl) using shake-flask method .
    • Use differential scanning calorimetry (DSC) to assess crystallinity vs. amorphous form contributions .
  • Mitigation : Pre-saturate buffers with 0.5% Tween-80 to enhance apparent solubility in biological assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.